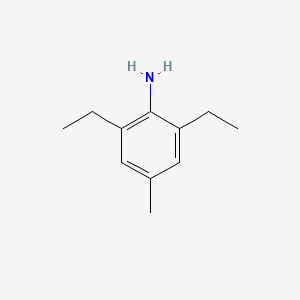

2,6-Diethyl-4-methylaniline

描述

Significance and Research Trajectory of Substituted Aniline (B41778) Derivatives

Substituted aniline derivatives are a class of compounds that are fundamental to organic chemistry and materials science. Their importance stems from the versatile reactivity of the amino group, which can readily interact with other molecules like aldehydes and ketones to form products with robust donor properties and flexible structures. sci-hub.se This characteristic makes them ideal for the synthesis of organometallic complexes, pharmaceuticals, and ferromagnetic materials. sci-hub.se

The electronic properties of aniline derivatives, particularly those with electron-donating groups, are of significant interest for their potential in semiconducting applications due to their low energy gaps. sci-hub.se The ability to modify the aniline ring with various substituents allows for the fine-tuning of the molecule's physical and chemical properties, a crucial aspect in the design of new materials and drugs. tohoku.ac.jpjournaleras.com Research has shown that the position of substituents on the aniline ring significantly influences properties like lipophilicity, which is a key factor in the pharmacokinetic profile of potential drug candidates. mdpi.com

Historical Context of 2,6-Diethyl-4-methylaniline within Organic Synthesis

The synthesis of this compound is primarily achieved through two main routes: the alkylation of aniline and the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene. evitachem.com The alkylation method involves reacting aniline with ethyl bromide and methyl iodide in the presence of a base. evitachem.com In industrial settings, the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene using palladium or platinum catalysts is a more common approach. evitachem.com

Historically, the development of synthetic routes for substituted anilines like this compound has been driven by the demand for precursors in various industries. The Sandmeyer reaction, a well-established method in organic synthesis, has been employed to convert this compound into other useful intermediates, such as 2,6-diethyl-4-methyl-bromobenzene. oriprobe.com This highlights the compound's long-standing role as a versatile building block in multi-step synthetic processes.

Role of this compound as a Precursor in Advanced Chemical Syntheses

This compound serves as a pivotal precursor in the synthesis of a diverse range of complex organic molecules. Its applications span across the production of dyes, pigments, agrochemicals, and pharmaceuticals. evitachem.comnbinno.com

Key Applications as a Precursor:

Dyes and Pigments: It is an essential intermediate in the manufacturing of azo dyes, anthraquinone (B42736) dyes, and phthalocyanine (B1677752) dyes, where it functions as a coupling agent. nbinno.comnbinno.com

Agrochemicals: The compound is utilized in the synthesis of herbicides and pesticides. nbinno.com For instance, it is a starting material for producing intermediates of the herbicide pinoxaden. oriprobe.comgoogle.com

Pharmaceuticals: There is ongoing research into its use as a precursor for new pharmaceutical agents, including anti-inflammatory drugs, antihistamines, and analgesics. nbinno.comnbinno.com Studies have explored its derivatives for potential antimicrobial and anticancer properties.

Polymers and Materials: this compound is used as a monomer in the production of polyurethane and polycarbonate resins. nbinno.com It also acts as a curing agent for epoxy resins and a crosslinking agent in rubber production. nbinno.com Furthermore, it serves as a ligand precursor in coordination chemistry for the synthesis of polymerization catalysts. mdpi.com

A notable synthetic application is the Meerwein arylation reaction of this compound with vinyl acetate (B1210297) to produce intermediates for 2,6-diethyl-4-methylphenylacetic acid, a key component in some agrochemicals. google.com This method is favored for its mild reaction conditions and avoidance of highly toxic reagents.

| Reaction Type | Reagents | Product |

| Oxidation | Potassium permanganate (B83412) or chromium trioxide | Nitroso or nitro derivatives |

| Reduction | Lithium aluminum hydride | Secondary or tertiary amines |

| Electrophilic Substitution | Nitric acid or sulfuric acid | Nitrated or sulfonated derivatives |

| Diazotization | Isoamyl nitrite (B80452), cuprous chloride/iodide | Diazonium salt |

This table outlines some of the fundamental chemical reactions that this compound undergoes, demonstrating its synthetic versatility. evitachem.com

Overview of Current Research Challenges and Opportunities for this compound

Current research on this compound and its derivatives is focused on several key areas. A significant challenge lies in developing more efficient and selective methods for the functionalization of the aniline ring. tohoku.ac.jp While traditional electrophilic substitution reactions are common, achieving meta-substituted anilines remains a complex task. tohoku.ac.jp Recent advancements in transition metal-catalyzed C-H activation offer a promising avenue, though issues like overfunctionalization can occur. tohoku.ac.jp

Opportunities for future research are abundant. The development of novel catalytic systems for the synthesis of aniline derivatives with precise control over substitution patterns is a major area of interest. tohoku.ac.jp Furthermore, the exploration of this compound derivatives as potential drug candidates continues to be a promising field, with studies investigating their biological activities, such as antimicrobial and anticancer effects. mdpi.com The compound's role in materials science, particularly in the development of new polymers and as ligands for catalysts, also presents significant opportunities for innovation. nbinno.commdpi.com The ongoing investigation into its biochemical interactions and mechanism of action will be crucial for unlocking its full potential in both industrial and therapeutic applications.

Structure

3D Structure

属性

IUPAC Name |

2,6-diethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXUMNZGNCAOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041375 | |

| Record name | 2,6-Diethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24544-08-9 | |

| Record name | 2,6-Diethyl-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethyl-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24544-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYL-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ07IWP71E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of 2,6 Diethyl 4 Methylaniline

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2,6-diethyl-4-methylaniline is activated towards electrophilic aromatic substitution by the electron-donating amino group. However, the bulky ethyl groups at positions 2 and 6 sterically hinder direct substitution at these sites, influencing the regioselectivity of these reactions. evitachem.com

The nitration of derivatives of 2,6-diethylaniline (B152787) demonstrates a strong dependence on the acidity of the reaction medium, which dictates the distribution of the resulting nitro isomers. researchgate.netcdnsciencepub.com When the amine is protected, for instance as a toluenesulphonamide derivative (N-toluenesulphonyl-2,6-diethylaniline), the reaction conditions significantly influence the position of nitration. cdnsciencepub.com

Nitration of the N-toluenesulphonyl derivative in the presence of nitrous acid results in an excellent yield of the 4-nitro derivative. cdnsciencepub.com Conversely, conducting the nitration in concentrated sulfuric acid leads to the formation of the 3-nitro derivative, albeit in a lower yield. cdnsciencepub.com This selectivity is attributed to the state of the directing amino (or substituted amino) group. In less acidic media, the lone pair on the nitrogen directs the electrophile to the para position (position 4). In strongly acidic conditions like concentrated H₂SO₄, the amino group is protonated to form an anilinium ion. This -NH₃⁺ group is deactivating and a meta-director, but due to the existing substituents, it directs the incoming nitro group to the 3-position. cdnsciencepub.com

For the N-acetyl derivative of 2,6-diethylaniline, nitration can lead to a dinitro compound, presumed to be the 3,5-dinitro derivative. cdnsciencepub.com

Table 1: Isomer Selectivity in the Nitration of 2,6-Diethylaniline Derivatives

| Derivative | Reagent/Solvent | Major Product | Reference |

|---|---|---|---|

| N-p-toluenesulphonamide | Nitrous Acid | 4-Nitro derivative | cdnsciencepub.com |

| N-p-toluenesulphonamide | Sulfuric Acid | 3-Nitro derivative | cdnsciencepub.com |

Sulfonation of anilines is a reversible reaction where the distribution of products can be thermodynamically controlled. quora.com The reaction typically involves electrophilic attack by sulfur trioxide (SO₃) or a related electrophile. oup.comresearchgate.net In the case of sterically hindered anilines, the sulfonate group migrates preferentially to the less hindered ortho and/or para positions relative to the amino group. oup.com

For highly sterically hindered anilines, such as 2,6-dimethylaniline, sulfonation with SO₃ can yield a mixture of the 3-sulfonic acid and 4-sulfonic acid products. researchgate.net This suggests that for this compound, sulfonation would likely occur at the remaining unsubstituted meta-position (position 3). The mechanism in concentrated sulfuric acid involves the initial formation of an anilinium salt, where the protonated amino group directs the incoming electrophile. quora.comoup.com The transfer of the sulfonate group to the aromatic ring is highly sensitive to steric hindrance. oup.com Two primary mechanisms are considered for sulfonation in aqueous sulfuric acid: one involving H₂S₂O₇ as the electrophile at high acid concentrations, and another with H₃SO₄⁺ at lower concentrations, with the latter being more selective. researchgate.net

Similar to nitration, the bromination of 2,6-diethylaniline derivatives is highly dependent on the acidity of the reaction medium. researchgate.netcdnsciencepub.com Studies on the N-acetyl derivative (N-acetyl-2,6-diethylaniline) clearly illustrate this phenomenon. cdnsciencepub.com

When bromination of the acetamide (B32628) is carried out in a strongly acidic medium like sulfuric acid, the major product is the 3-bromo derivative. cdnsciencepub.com In contrast, performing the reaction in less acidic or neutral solvents such as acetic acid or chloroform (B151607) yields the 4-bromo isomer. cdnsciencepub.com The formation of the 4-isomer in these solvents is believed to proceed through the rearrangement of an N-bromoacetamide intermediate. cdnsciencepub.com This acidity-dependent orientation is a known characteristic for derivatives of hindered anilines. researchgate.net

Table 2: Product Distribution in the Bromination of N-acetyl-2,6-diethylaniline

| Solvent | Major Product | Assumed Mechanism | Reference |

|---|---|---|---|

| Sulfuric Acid | 3-Bromo derivative | Electrophilic substitution on protonated amide | cdnsciencepub.com |

Oxidation Reactions of the Amine Moiety

The amine group of this compound can be oxidized to various higher oxidation states, including nitroso and nitro functionalities. evitachem.com The steric hindrance from the ortho-ethyl groups plays a significant role in the stability and reactivity of the intermediates and final products.

Controlled oxidation of this compound can yield the corresponding 2,6-diethyl-4-methylnitrosobenzene. evitachem.com The oxidation proceeds through a phenylhydroxylamine intermediate, which is further oxidized to the nitroso compound. For sterically hindered anilines, the resulting nitroso compounds can exist as stable monomers. nih.govcdnsciencepub.com

A variety of oxidizing agents can be employed to convert this compound to its nitroso and nitro derivatives. The choice of reagent and reaction conditions determines the final product. evitachem.com

Common oxidizing agents mentioned for this transformation include potassium permanganate (B83412) and chromium trioxide. evitachem.com Other reagents effective for oxidizing sterically hindered anilines include peroxy acids, such as peroxybenzoic acid or m-chloroperbenzoic acid (m-CPBA), which are used to prepare sterically encumbered nitrosobenzenes. nih.govcdnsciencepub.com

Hydrogen peroxide (H₂O₂) is a versatile oxidant, often used with a catalyst. nih.govmdpi.com For instance, H₂O₂ in the presence of a peroxotungstophosphate catalyst can oxidize anilines. nih.gov The reaction temperature is crucial for selectivity; at room temperature, nitroso derivatives may be formed, while higher temperatures can yield nitroarenes. mdpi.com The selectivity of aniline (B41778) oxidation using H₂O₂ can also be controlled by adjusting the basicity of the medium; a mild base may favor the formation of azoxybenzenes (a condensation product of nitrosobenzene (B162901) and hydroxylamine), while a stronger base can promote the synthesis of nitroaromatics. acs.orgsemanticscholar.org Sodium perborate (B1237305) is another reagent used for converting anilines to nitro compounds, particularly in acetic acid. mdpi.com

Table 3: Reagents for the Oxidation of this compound and Related Anilines

| Reagent(s) | Typical Product(s) | Notes | Reference(s) |

|---|---|---|---|

| Potassium Permanganate | Nitroso/Nitro derivatives | General oxidizing agent | evitachem.com |

| Chromium Trioxide | Nitroso/Nitro derivatives | General oxidizing agent | evitachem.com |

| Peroxybenzoic Acid | Nitroso derivatives | Effective for sterically hindered anilines | nih.govcdnsciencepub.com |

| Hydrogen Peroxide / Catalyst | Nitroso or Nitro derivatives | Selectivity can depend on temperature and basicity | nih.govmdpi.comacs.org |

Reduction Reactions for Amine Derivatizationevitachem.com

The primary amino group of this compound can undergo reduction reactions to yield secondary and tertiary amines. evitachem.com This derivatization is a key step in synthesizing more complex molecules.

The synthesis of secondary and tertiary amines from this compound can be achieved through N-alkylation. jocpr.com A common method is reductive amination, which involves the reaction of the primary amine with aldehydes or ketones. jocpr.commdpi.com For instance, the reaction of 2,6-diethylaniline with acetaldehyde (B116499) in the presence of a palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor yields N-ethyl-2,6-diethylaniline, a secondary amine. jocpr.com This method is noted for its mild reaction conditions and high yields. jocpr.com Further N-alkylation of the resulting secondary amine can produce tertiary amines. jocpr.commdpi.com

Table 1: Synthesis of Secondary Amines via Reductive Amination

| Reactant 1 | Reactant 2 | Catalyst | Hydrogen Donor | Product | Yield (%) | Reference |

| 2,6-diethylaniline | Acetaldehyde | Pd/C | Ammonium Formate | N-ethyl-2,6-diethylaniline | Excellent | jocpr.com |

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used in organic synthesis. wikipedia.orgbyjus.com It is capable of reducing a variety of functional groups, including amides and nitriles, to form amines. wikipedia.orgmasterorganicchemistry.com While direct reduction of the primary amine of this compound itself is not a typical application, LiAlH₄ is crucial for converting derivatives of this aniline, such as amides, into the corresponding secondary or tertiary amines. evitachem.combyjus.com The reduction of amides to amines using LiAlH₄ is a particularly useful method for synthesizing secondary amines. byjus.commasterorganicchemistry.com

Formation of Schiff's Bases with Aldehydesbenchchem.com

Primary aromatic amines like this compound react with aldehydes to form Schiff bases, which are compounds containing a C=N double bond (imine). smolecule.comacs.orgtandfonline.com This condensation reaction is typically reversible and involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. acs.org For example, 4-methylaniline has been shown to react with 3-ethoxysalicylaldehyde (B1293910) to form the corresponding Schiff base. tandfonline.comarabjchem.org Similarly, this compound can be expected to react with various aldehydes to produce a range of Schiff base derivatives. smolecule.com

Amide Formation with Acyl Chlorides and Anhydridesbenchchem.com

This compound can react with acyl chlorides and anhydrides to form amides. This reaction, a type of nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. bath.ac.uk The reaction of this compound with a glycollic anilide, followed by treatment with phosphorus oxychloride and pentachloride, and then with benzylamine, is a documented example of forming a more complex anilide. wipo.int The direct condensation of carboxylic acids and amines is the most straightforward method for amide bond formation, with water as the only byproduct. bath.ac.uk

Diazonium Salt Chemistry and Subsequent Transformationswikipedia.orgchemicalbook.com

The primary amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide array of chemical transformations. lkouniv.ac.inpatsnap.com The diazotization process involves treating the aniline with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or hydrobromic acid. lkouniv.ac.ingoogle.com The resulting 2,6-diethyl-4-methylphenyl diazonium salt is a key precursor for various synthetic routes. patsnap.comgoogle.com

The Sandmeyer reaction is a well-established method for replacing the diazonium group with a variety of substituents, including halogens (Cl, Br) and the cyano group (CN), using copper(I) salts as catalysts. wikipedia.orgnih.gov This reaction allows for the synthesis of aryl halides and nitriles from aryl diazonium salts. wikipedia.orgorganic-chemistry.org For instance, the diazonium salt of this compound can undergo a Sandmeyer-type reaction to produce 2,6-diethyl-4-methyl-bromobenzene. evitachem.compatsnap.com This transformation is a critical step in the synthesis of certain herbicides. patsnap.com The reaction conditions, such as the choice of catalyst and temperature, are crucial for achieving high yields and minimizing byproducts. google.com

Investigation of Reaction Kinetics and Mechanisms

Acidity Effects on Substitution Orientation

The acidity of the reaction medium and the electronic nature of substituents significantly influence the orientation of electrophilic substitution on the aromatic ring of anilines. The amino group (-NH₂) in this compound is a powerful activating group, directing incoming electrophiles to the ortho and para positions due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. byjus.com However, the positions ortho to the amino group are already substituted with ethyl groups, and the para position is occupied by a methyl group. Therefore, electrophilic substitution on the ring of this compound itself is sterically hindered.

In strongly acidic solutions, the amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.combyjus.com This protonation has a profound effect on the reactivity and directing influence of the substituent. The anilinium ion is a deactivating group due to its positive charge, which withdraws electron density from the aromatic ring through an inductive effect. byjus.com This deactivation makes electrophilic substitution more difficult. Furthermore, the anilinium group is a meta-director. byjus.combyjus.com

The interplay between the free amine and its protonated form is dependent on the pH of the medium. In a reaction mixture, the equilibrium between the aniline and the anilinium ion will dictate the major products. For instance, in the nitration of aniline, a significant amount of the meta-nitro product is formed because the reaction is carried out in a strongly acidic medium where the anilinium ion concentration is high. byjus.com

To control the substitution pattern and avoid the formation of undesired isomers or oxidation products, the amino group can be "protected" by acetylation. byjus.com The resulting acetanilide (B955) is less activating than the free amine because the lone pair of electrons on the nitrogen can also be delocalized into the adjacent carbonyl group. This moderation of the activating effect allows for more controlled electrophilic substitution, typically favoring the para product. byjus.com

The acidity of substituents on a benzene ring can be correlated with their activating or deactivating effect in electrophilic aromatic substitution. libretexts.orgpressbooks.pub Electron-withdrawing groups increase the acidity of benzoic acids and deactivate the ring towards electrophilic attack, while electron-donating groups have the opposite effect. libretexts.orgpressbooks.pub This principle helps in predicting the reactivity of substituted anilines like this compound under different acidic conditions.

Stereochemical Considerations in Derivatives

The substitution pattern of this compound gives rise to interesting stereochemical phenomena in its derivatives, particularly atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. acs.org

In derivatives of 2,6-disubstituted anilines, restricted rotation can occur around the aryl-nitrogen (Ar-N) bond, especially when the nitrogen atom is further substituted, for example, by acylation. acs.org The steric bulk of the two ortho-ethyl groups in this compound significantly hinders the rotation around the Ar-N bond in its N-acylated or N-sulfonylated derivatives. acs.orglookchem.com This restricted rotation can lead to the existence of stable atropisomers. acs.orgchim.it

The stability of these atropisomers, and thus their ability to be isolated as distinct enantiomers or diastereomers, depends on the height of the rotational energy barrier. chim.it This barrier is influenced by the size of the ortho substituents and the nature of the substituent on the nitrogen atom. For instance, N-acylated 2-substituted anilines can exhibit slow Ar-N bond rotation, and in some cases, the resulting atropisomers can be separated. acs.org

The synthesis of such sterically congested and functionally dense anilines can be challenging. lookchem.com However, methods have been developed for the preparation of 2,6-disubstituted anilines containing various functional groups, which can then be used to study their stereochemical properties. lookchem.com The presence of multiple stereocenters, coupled with the atropisomerism of the Ar-N bond, can result in a large number of possible stereoisomers for complex derivatives. lookchem.com

Catalytic enantioselective synthesis has emerged as a powerful tool to access enantioenriched atropisomeric compounds. acs.orgnih.gov For example, chiral palladium catalysts have been used for the enantioselective N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides, leading to rotationally stable N-C axially chiral products. nih.gov

Table 2: Stereochemical Phenomena in 2,6-Disubstituted Aniline Derivatives

| Derivative Type | Stereochemical Feature | Cause | Significance | Ref |

| N-Acylated 2,6-disubstituted anilines | Atropisomerism | Hindered rotation around the Ar-N bond due to bulky ortho substituents and N-acyl group. | Potential for chiral molecules without a traditional stereocenter; separable enantiomers/diastereomers. | acs.org |

| N-Allyl-N-(2,6-disubstituted-phenyl)sulfonamides | N-C Axial Chirality | Restricted rotation around the Ar-N bond, constructed via enantioselective catalysis. | Access to enantioenriched, rotationally stable atropisomeric sulfonamides. | nih.gov |

| Densely functionalized 2,6-disubstituted anilines | Multiple Stereoisomers | Combination of stereocenters and atropisomerism of the Ar-N bond. | Complex stereochemical landscape requiring stereocontrolled synthetic methods. | lookchem.com |

Advanced Spectroscopic and Computational Characterization of 2,6 Diethyl 4 Methylaniline Derivatives

Spectroscopic Analysis of Derivatives

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of newly synthesized derivatives of 2,6-diethyl-4-methylaniline. Each method offers unique information, contributing to a complete structural and electronic picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 2,6-diethyl-4-methylphenylacetic acid, a derivative of this compound, distinct signals corresponding to the different proton environments are observed. google.com For instance, the protons of the ethyl groups' methyls typically appear as a triplet, while the methylene (B1212753) protons present as a quartet. google.com The aromatic protons and the single methyl group on the ring also show characteristic chemical shifts. google.com Similarly, the ¹³C NMR spectrum provides complementary data on the carbon skeleton. mdpi.com For example, in cobalt complexes derived from this compound, the carbons of the aromatic ring and the ethyl and methyl substituents can be clearly assigned. mdpi.com

Table 1: Representative NMR Data for this compound Derivatives

| Derivative | Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|---|---|---|

| 2,6-diethyl-4-methylphenylacetic acid | ¹H | DMSO-d₆ | 1.08–1.12 (t) | -CH₂CH₃ | google.com |

| 2.23 (s) | Ar-CH₃ | ||||

| 2.51–2.57 (q) | -CH₂CH₃ | ||||

| 3.57 (s) | -CH₂COOH | ||||

| 6.83 (s) | Ar-H | ||||

| bis(imino)pyridine-Cobalt Complex (Co5) | ¹³C | CDCl₃ | 27.88, 27.80, 27.36, 26.79 | Aliphatic carbons | mdpi.com |

| 160.32, 153.98, 148.76, 139.17, 133.05, 128.70, 128.50, 128.36, 128.02, 127.35, 127.07 | Aromatic and Imine carbons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, FT-IR spectra can confirm the presence of key structural motifs. For example, in a cobalt complex featuring a bis(imino)pyridine ligand derived from this compound, the C=N imine stretch is a characteristic and diagnostic peak. mdpi.com The spectra also show characteristic absorptions for C-H stretching from the alkyl and aromatic groups. mdpi.com

Table 2: Key FT-IR Data for a this compound Derivative

| Derivative | Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|---|

| bis(imino)pyridine-Cobalt Complex (Co5) | 2964, 2928, 2870 | ν(C-H) | medium | mdpi.com |

| 1614 | ν(C=N) | medium | ||

| 1566 | ν(C=C) | medium | ||

| 1457 | δ(C-H) | strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak at an m/z (mass-to-charge ratio) of 163.26, which confirms its molecular weight. Analysis of the fragmentation patterns provides further structural information by identifying how the molecule breaks apart upon ionization. For related malonate derivatives, a characteristic fragmentation is the loss of the diethyl malonate moiety (a mass loss of 159 u), which often results in the base peak of the spectrum. mdpi.com This type of β-cleavage is a key identifier for this class of compounds. mdpi.com

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. msu.edu For aniline (B41778) derivatives, the lone pair of electrons on the nitrogen atom can conjugate with the π-orbitals of the benzene (B151609) ring, influencing their electronic spectra. daneshyari.com Studies on the closely related 2,6-diethylaniline (B152787) (DEA) have investigated the formation of charge-transfer complexes with iodine in various organic solvents like chloroform (B151607) and dichloromethane. daneshyari.com The appearance of new absorption bands in the UV-Vis spectrum upon complexation confirms the interaction between the aniline donor and the iodine acceptor, allowing for the determination of the equilibrium constants for complex formation. daneshyari.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies on derivatives of this compound are not widely reported, the technique has been applied to structurally similar compounds. For example, in studies of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA), a related diamine, the primary amine groups were derivatized with pentafluorobenzaldehyde (B1199891) (PFB). This allowed for the use of XPS to precisely quantify the surface amine density on spin-coated films, which is crucial for applications such as gas-selective membranes. This demonstrates the potential of XPS for the surface characterization of films and materials derived from this compound. NEXAFS, a related technique, could further probe the orientation of molecules on a surface, but specific applications to these derivatives are not yet documented in detail.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing deep insights into the geometric and electronic structures of this compound derivatives. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed. kau.edu.sa

These computational methods can:

Optimize Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. kau.edu.sa

Predict Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. kau.edu.sa

Analyze Electronic Structure: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. kau.edu.sa The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and the energy of electronic transitions, which can be correlated with UV-Visible spectra. daneshyari.comkau.edu.sa

Model Reaction Mechanisms: Computational modeling can be used to explore potential reaction pathways, transition states, and the relative stability of intermediates and products in the synthesis of derivatives. tsijournals.com

For example, DFT calculations have been performed on the related 2,6-diethylaniline to support experimental spectroscopic studies of its charge-transfer complexes. daneshyari.com Similarly, molecular modeling has been used to assess the biological activity of various aniline derivatives by docking them into the active sites of enzymes. tsijournals.com In the study of nickel complexes with ligands derived from anilines, DFT has been used to understand the distorted geometries around the metal center. rsc.org

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations are instrumental in elucidating fundamental properties like molecular geometry, electronic distribution, and orbital energies. mdpi.com These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311+G(d,p) basis set, to achieve a balance between accuracy and computational cost. researchgate.net

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to illustrate the chemical activity and kinetic stability of the molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic and nucleophilic sites within the molecule, showing regions of negative potential around electronegative atoms and positive potential around hydrogen atoms. bohrium.com

Studies on related substituted anilines have shown that ortho-alkylation, as seen in this compound, decreases the electron-donor properties of the amino group due to steric hindrance that disrupts the conjugation of the nitrogen lone pair with the aromatic ring. mdpi.com Quantum chemical calculations on the closely related 2,6-diethylaniline indicate that the molecule is not planar, and the amino group possesses a character more akin to sp3 hybridization. researchgate.net

Table 1: Key Electronic Properties from DFT Calculations

| Calculated Property | Significance | Typical Application |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the ground state. | Comparison with experimental data from X-ray crystallography. mdpi.com |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Correlates with ionization potential and nucleophilicity. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Correlates with electron affinity and electrophilicity. researchgate.net |

| HOMO-LUMO Energy Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Identifies reactive sites for chemical transformations. bohrium.com |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer, hyperconjugative interactions, and hybridization. | Elucidates intramolecular interactions and bonding characteristics. researchgate.net |

Conformational Analysis and Steric Effects of Alkyl Substituents

The conformational arrangement of this compound is heavily influenced by the steric hindrance imposed by the two ethyl groups positioned ortho to the amino group. This steric crowding forces the amino group and the ethyl substituents to adopt specific conformations to minimize repulsive interactions.

In substituted anilines, the presence of bulky ortho-substituents leads to a significant twisting of the amino group out of the plane of the benzene ring. mdpi.com This rotation, quantified by the twist angle, disrupts the p-π conjugation between the nitrogen lone pair and the aromatic system, which in turn modifies the electronic properties of the molecule. mdpi.com For instance, in the related compound 2,6-diethyl-N,N-dimethylaniline, the twist angle was found to be 77°. mdpi.com This steric inhibition of resonance is a hallmark of 2,6-disubstituted anilines.

In metal complexes where a ligand derived from this compound is used, the N-aryl ring is often observed to be inclined nearly perpendicular to the coordination plane of the metal center. mdpi.com This orientation is a direct consequence of the steric demands of the ortho-ethyl groups. The strategic placement of such bulky alkyl substituents is a key design principle in the development of catalysts, as it can create a protected environment around a metal's active site, influencing catalytic activity and selectivity. semanticscholar.org

Table 2: Steric Effects of Ortho-Substituents on Aniline Derivatives

| Compound | Ortho Substituents | Observed Steric Effect | Reference |

| Aniline | H | Minimal steric hindrance, planar amino group. | mdpi.com |

| o-Toluidine (2-methylaniline) | One -CH₃ | Moderate steric effect, slight twisting of NH₂ group. | mdpi.com |

| 2,6-Dimethylaniline | Two -CH₃ | Significant steric hindrance, increased twist angle. | mdpi.com |

| 2,6-Diethylaniline | Two -CH₂CH₃ | Strong steric hindrance, non-planar structure with sp3-like amino group. | researchgate.net |

| 2,6-Di-i-propylaniline | Two -CH(CH₃)₂ | Very strong steric interaction, weak electron-donor properties. | mdpi.com |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org This technique allows for the investigation of dynamic processes and intermolecular interactions that cannot be captured by static models. arxiv.org While specific MD simulation studies focusing solely on pure this compound are not widely documented in the provided results, the methodology is applied to understand complex systems containing its derivatives. acs.org

MD simulations can be employed to model how derivatives of this compound interact with other molecules, such as solvents or biological macromolecules. The simulations rely on a force field, like the Generalized Amber Force Field (GAFF), to define the intra- and intermolecular interactions. arxiv.org In the context of materials science, MD simulations can predict thermomechanical properties of polymers that incorporate aniline derivatives. acs.org For example, simulations can be used to model aggregation-induced emission properties in different solvent environments. In some solid-state structural analyses of metal complexes bearing ligands derived from this compound, no significant intermolecular interactions were noted in the crystal packing. mdpi.com

Table 3: Components of a Typical Molecular Dynamics (MD) Simulation

| Component | Description | Purpose |

| System Setup | A simulation box is created containing the molecules of interest (e.g., aniline derivative, solvent). | To create a realistic initial state for the simulation. arxiv.org |

| Force Field | A set of parameters and equations (e.g., AMBER, CHARMM) describing the potential energy of the system. | To calculate the forces between atoms and govern their movement. arxiv.org |

| Equilibration | The system is allowed to evolve under controlled temperature and pressure to reach a stable state. | To relax the initial structure and remove artifacts from the setup. |

| Production Run | The simulation is run for an extended period to collect data on the system's trajectory. | To sample conformational space and observe dynamic events. |

| Trajectory Analysis | The recorded positions, velocities, and energies of atoms are analyzed. | To calculate properties like radial distribution functions, interaction energies, and diffusion coefficients. |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of organic molecules in chemical reactions. For this compound, its distinct electronic and steric features, primarily the electron-donating methyl and bulky ortho-ethyl groups, are key determinants of its chemical behavior.

DFT calculations can be used to predict plausible reaction pathways and potential byproducts of transformations involving this compound. The steric bulk of the two ortho-ethyl groups plays a crucial role in directing reactivity. For example, these bulky groups can hinder nucleophilic or electrophilic attack at the ortho positions, thereby increasing the selectivity for reactions to occur at other sites, such as the para-position or the amino group itself.

A practical application is seen in coordination chemistry and catalysis. Ligands derived from this compound are used in transition metal catalysts for olefin polymerization. mdpi.com The steric and electronic properties of the ligand directly influence the catalyst's activity and the properties of the resulting polymer. In a study of cobalt-based catalysts, the complex containing the 2,6-diethyl-4-methylphenyl group (Co5) showed high activity for ethylene (B1197577) polymerization. mdpi.com Its performance, when compared with catalysts bearing other substituted aryl groups, highlights the fine balance between steric and electronic effects. The activity was found to be higher than that of the 2,6-diisopropylphenyl analogue but lower than the 2,4,6-trimethylphenyl (mesityl) analogue, demonstrating that subtle changes to the alkyl substituents can tune catalytic performance. mdpi.com

Table 4: Relative Catalytic Activity in Ethylene Polymerization for Cobalt Complexes with Substituted N-Aryl Ligands

| Catalyst ID | N-Aryl Group | Key Substituents | Relative Activity Rank | Resulting Polymer Molecular Weight (Mw) | Reference |

| Co4 | 2,4,6-Trimethylphenyl | 2,6-di-Me, 4-Me | 1 (Highest) | 4.8 kg mol⁻¹ | mdpi.com |

| Co5 | 2,6-Diethyl-4-methylphenyl | 2,6-di-Et, 4-Me | 2 | 6.5 kg mol⁻¹ | mdpi.com |

| Co1 | 2,6-Dimethylphenyl | 2,6-di-Me | 3 | 2.9 kg mol⁻¹ | mdpi.com |

| Co3 | 2,6-Diisopropylphenyl | 2,6-di-iPr | 4 | 75.5 kg mol⁻¹ | mdpi.com |

| Co2 | 2,6-Diethylphenyl | 2,6-di-Et | 5 (Lowest) | 10.9 kg mol⁻¹ | mdpi.com |

Applications and Functionalization of 2,6 Diethyl 4 Methylaniline in Specialized Fields

Intermediate in Pharmaceutical Synthesis and Drug Development

2,6-Diethyl-4-methylaniline is recognized as a significant building block in the creation of pharmaceutical agents. nbinno.comnbinno.com Its molecular framework is incorporated into various drug candidates, leveraging its biochemical properties to target specific biological pathways. evitachem.com

Research has identified this compound as a starting material for the synthesis of a range of pharmaceuticals, notably including drugs with anti-cancer and anti-inflammatory properties. nbinno.comnbinno.com Investigations have explored its derivatives for their potential to inhibit specific cancer cell lines. The compound's structure is also integral to the development of new anti-inflammatory agents. nbinno.com

The biological activity of this compound is linked to its interactions within biological systems. It has been shown to influence cellular functions by affecting signal transduction and metabolic pathways. evitachem.com Research indicates that the compound can modulate the expression of genes involved in cellular metabolism and detoxification processes. evitachem.com

A key aspect of the biochemical profile of this compound is its interaction with cytochrome P450 (CYP450) enzymes. evitachem.com These enzymes are crucial for metabolizing a wide variety of compounds. The interaction of this compound can result in either the inhibition or activation of these enzymatic functions, which can significantly impact metabolic and drug detoxification pathways. evitachem.com The metabolism of related aniline (B41778) compounds, such as 2,4-Dimethylaniline, has been shown to be mediated by CYP450 enzymes, leading to the production of reactive oxygen species. researchgate.net Similarly, other substituted anilines are known to be oxidized by P450 monooxygenase systems. asm.org

Role in Agrochemical and Herbicide Production

In the agrochemical sector, this compound is a critical intermediate, especially in the production of modern herbicides. nbinno.comsfchemicals.com Its incorporation into the final product structure is often key to the herbicide's efficacy.

This compound is the primary starting material for the synthesis of Pinoxaden, a selective post-emergence herbicide used to control grass weeds in cereal crops like wheat and barley. patsnap.comresearchgate.net The synthesis is a multi-step process that typically begins with the conversion of this compound into a diazonium salt. patsnap.comgoogle.compatsnap.com

Table 1: Key Synthesis Steps for Pinoxaden from this compound

| Step | Reaction | Starting Material | Key Reagents | Intermediate Product |

| 1 | Diazotization / Sandmeyer Reaction | This compound | Hydrobromic acid, Sodium nitrite (B80452), Cuprous bromide | 2,6-Diethyl-4-methylbromobenzene |

| 2 | Coupling Reaction | 2,6-Diethyl-4-methylbromobenzene | Malononitrile (B47326) or Diethyl malonate, Copper catalyst | 2-(2,6-diethyl-4-methylphenyl)malononitrile (B1600512) or Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate |

| 3 | Hydrolysis | 2-(2,6-diethyl-4-methylphenyl)malononitrile | Hydrogen peroxide | 2-(2,6-diethyl-4-methylphenyl)malonamide |

| 4 | Cyclization & Acylation | Subsequent intermediates | nbinno.compatsnap.compatsnap.com-Oxadiazepine dihydrobromide, Pivaloyl chloride | Pinoxaden |

During the synthesis of Pinoxaden, this compound is used to create the intermediate 2-(2,6-diethyl-4-methylphenyl)malononitrile. oriprobe.com This is typically achieved by coupling the 2,6-diethyl-4-methylbromobenzene intermediate with malononitrile, often using a palladium or copper catalyst. patsnap.comoriprobe.com This malononitrile derivative is not just a synthetic waypoint; it is noted for its own potential herbicidal activity. The structure, featuring a malononitrile group attached to the substituted phenyl ring derived from this compound, is effective in interacting with biological systems in plants. evitachem.com This intermediate is then typically hydrolyzed to an amide as part of the pathway to the final herbicide. patsnap.comoriprobe.com

Table 2: Profile of the Intermediate 2-(2,6-Diethyl-4-methylphenyl)malononitrile

| Property | Description | Reference |

| IUPAC Name | 2-(2,6-diethyl-4-methylphenyl)malononitrile | |

| Molecular Formula | C₁₄H₁₆N₂ | |

| Role in Synthesis | Key intermediate in the production of the herbicide Pinoxaden. | |

| Synthesis Method | Formed via diazotization of this compound followed by coupling with malononitrile. | evitachem.com |

| Biological Activity | Exhibits herbicidal properties by interacting with plant growth regulation systems. | evitachem.com |

Utilization in Dye and Pigment Manufacturing.evitachem.combenchchem.comnbinno.com

This compound serves as a crucial intermediate in the synthesis of a variety of colorants. evitachem.comtianchipharma.comarxada.com Its structural characteristics influence the final properties of the dyes and pigments, such as color, intensity, and stability.

The compound is instrumental in producing bright and vibrant colors, including a spectrum of reds, yellows, and oranges. nbinno.com It acts as a precursor or a coupling agent in the manufacturing of various dye classes, such as azo and anthraquinone (B42736) dyes. nbinno.com For instance, it is used as a raw material in the synthesis of Solvent Blue 97, where it is condensed with a derivative of 1,4-dihydroxyanthraquinone and then oxidized to produce the final blue dye. guidechem.com The presence of the diethyl and methyl groups on the aniline ring can be leveraged to fine-tune the chromophoric system of the dye molecule, thereby influencing its coloristic properties. nbinno.com

Applications in Polymer and Material Science.nbinno.com

In the realm of polymer chemistry, this compound contributes to the creation of high-performance polymers and advanced materials. nbinno.com Its bifunctional nature, stemming from the reactive amine group, allows it to be integrated into polymer chains.

This aniline derivative is utilized as a monomer in the production of polyurethanes. nbinno.comnbinno.com Polyurethanes are synthesized through the reaction of diisocyanates with polyols, and amine compounds can act as chain extenders or be converted into isocyanates. While the direct reaction of amines with isocyanates forms urea (B33335) linkages, the conversion of amines like 2,6-diethylaniline (B152787) to their corresponding isocyanates is a common industrial practice for producing specialty polyurethanes. msu.edugoogle.com The steric hindrance provided by the two ethyl groups can influence the reactivity of the isocyanate and the final properties of the polyurethane, such as its thermal stability and mechanical strength.

The chemical structure of this compound allows for its derivatization to create more complex molecules for advanced materials. greyhoundchrom.com Derivatization involves chemically modifying a compound to enhance its properties or to make it suitable for a specific application. greyhoundchrom.com For example, this compound can undergo reactions like diazotization, where the amine group is converted into a diazonium salt. patsnap.com This reactive intermediate can then be used in subsequent reactions, such as the Meerwein arylation, to synthesize complex molecules like 2,6-diethyl-4-methylphenylacetic acid, a key intermediate for certain herbicides. google.com These derivatization strategies are crucial for developing new materials with tailored functionalities.

Investigation as a Corrosion Inhibitor.nbinno.com

The compound has been identified as an effective corrosion inhibitor, particularly in the oil and gas industry. nbinno.com Its protective properties are attributed to its ability to form a barrier on metal surfaces, preventing contact with corrosive agents.

This compound functions by adsorbing onto the metal surface, creating a protective film. nbinno.com The amine functional group plays a critical role in this process. The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal, leading to the formation of a coordinate bond. Additionally, the aromatic ring can interact with the metal surface through π-electron donation. This combined adsorption process forms a dense, hydrophobic layer that shields the metal from the corrosive environment, thereby inhibiting the corrosion process. nbinno.com

Environmental and Toxicological Considerations in Research

Metabolic Fate and Environmental Pathways

The metabolic fate of 2,6-diethyl-4-methylaniline is a crucial area of research, particularly as it is used as an intermediate in the synthesis of agrochemicals and other industrial products. evitachem.comarxada.com While specific studies on its complete environmental degradation pathway are limited, the metabolism of structurally similar aniline (B41778) derivatives provides significant insight. The metabolism of chloroacetanilide herbicides can result in the formation of related compounds like 2-methyl-6-ethylaniline (MEA). asm.org Bacterial strains, such as Sphingobium sp., have been shown to degrade MEA, likely through an oxidation pathway involving a P450 monooxygenase system. asm.org This process can form intermediates such as 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA), which may then be deaminated to form 2-methyl-6-ethyl-benzoquinone (MEBQ) or 2-methyl-6-ethyl-hydroquinone (MEHQ). asm.org

Similarly, the metabolism of 2,6-diethylaniline (B152787), a close analog, involves oxidation to form 4-amino-3,5-diethylphenol, which is further oxidized to 3,5-diethyl-benzoquinone-4-imine. nih.gov These pathways suggest that the primary metabolic routes for this compound likely involve oxidation and subsequent transformation into quinone-like structures. asm.orgnih.gov The compound can also undergo reactions such as reduction to form secondary or tertiary amines and electrophilic substitution on the benzene (B151609) ring. evitachem.com Pyrolytic degradation is another potential environmental pathway, which can lead to the formation of various degradation products. researchgate.net

Table 1: Potential Metabolic Pathways and Intermediates

| Pathway Type | Description | Potential Intermediates | Reference |

|---|---|---|---|

| Oxidation | The addition of hydroxyl groups to the aromatic ring, often catalyzed by monooxygenase enzymes. | 4-hydroxy-2,6-diethyl-4-methylaniline | evitachem.comasm.org |

| Deamination | The removal of the amine group, which can occur after initial oxidation. | 2,6-diethyl-4-methyl-benzoquinone | asm.org |

| Reduction | The reduction of the amine group or other functional groups. | Secondary or tertiary amines | evitachem.com |

| Substitution | Electrophilic substitution reactions on the benzene ring. | Nitrated or sulfonated derivatives | evitachem.com |

Interaction with Biological Systems and Enzyme Interactions

Research indicates that this compound interacts with various biological systems, primarily through its engagement with enzymes. evitachem.com A significant interaction is with the cytochrome P450 (CYP450) family of enzymes. evitachem.com These enzymes are central to the metabolism of a vast array of xenobiotic and endogenous compounds. The interaction of this compound with CYP450 enzymes can lead to either the inhibition or activation of their catalytic function. evitachem.com This modulation can significantly affect metabolic and detoxification pathways within an organism. evitachem.com The electron-donating properties of the ethyl groups on the aniline ring enhance its nucleophilic character, influencing its reactivity with various biomolecules.

The interaction of this compound with metabolic enzymes has broader implications for cellular function, including the modulation of cell signaling pathways and gene expression. evitachem.com Studies suggest that the compound can alter the expression of genes involved in metabolic and detoxification processes. evitachem.com The metabolites generated from the enzymatic breakdown of the compound can also possess biological activity, potentially interacting with cellular proteins and impacting signaling cascades, leading to altered cellular responses.

Analytical Methods for Detection in Environmental Samples

Accurate detection and quantification of this compound in environmental matrices like water and soil are essential for monitoring its presence and fate. Several analytical techniques are employed for this purpose, with chromatographic methods being the most common.

High-Performance Liquid Chromatography (HPLC) is a frequently used technique. sielc.com A reverse-phase (RP) HPLC method can be used with a C18 column or a specialized column like Newcrom R1. sielc.com A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector.

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC/MS), is another powerful tool for analyzing semivolatile organic compounds like this compound, as outlined in EPA Method 8270D. epa.gov Due to the polar nature of the amine group, derivatization may be required to improve chromatographic performance and prevent peak tailing. cdc.gov For enhanced sensitivity in complex environmental samples, advanced techniques such as high-resolution mass spectrometry (HRMS) combined with methods like hydrophilic interaction liquid chromatography (HILIC) can be used to detect persistent and mobile organic contaminants. diva-portal.org

Table 2: Analytical Methods for this compound

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Notes | Reference |

|---|---|---|---|---|---|

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV | Formic acid can be substituted for MS compatibility. Scalable for preparative separation. | sielc.com |

| HPLC | C18 (Reverse Phase) | Not Specified | UV | A common choice for separating aromatic compounds. | |

| GC/MS | Varies (e.g., DB-5) | Helium | Mass Spectrometer | Standard method for semivolatile organics (EPA 8270D). Derivatization may be needed. | epa.gov |

| HRMS | HILIC or RPLC | Varies | Mass Spectrometer | Used for wide-scope screening of persistent mobile organic contaminants (PMOCs). | diva-portal.org |

Waste Management and Green Chemistry Approaches in Synthesis

Waste Management: The management of waste generated from the synthesis and use of this compound follows standard protocols for hazardous chemical waste. temple.edurmu.edu All waste materials, including residues and contaminated items like rags or wipes, must be classified as hazardous waste. rmu.edu Waste should be collected at or near the point of generation in designated Satellite Accumulation Areas (SAAs). temple.edu Containers must be made of compatible materials, kept sealed except when adding waste, and stored in secondary containment systems according to their hazard class. temple.eduptb.de Waste minimization is encouraged through practices such as purchasing limited quantities and substituting with less hazardous materials where possible. rmu.edu

Green Chemistry Approaches: In recent years, research has focused on developing more environmentally friendly synthesis routes for anilines and their derivatives. For the synthesis of related compounds, a "green" alternative to traditional reductive amination involves using a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor in an aqueous 2-propanol solvent, which proceeds at room temperature with high yield and selectivity. jocpr.com

Other approaches aim to avoid hazardous reagents. For instance, a patented method for a derivative of this compound utilizes a Meerwein arylation reaction, which avoids the use of expensive noble metal catalysts and highly toxic cyanide reagents that are common in older Grignard-based routes. google.com Furthermore, the development of continuous flow processes for reactions involving hazardous intermediates, such as the formation of diazonium salts from this compound, represents a significant green chemistry advancement. patsnap.com This method improves safety and efficiency by preventing the accumulation of unstable, high-risk compounds, a common issue in traditional batch reactor systems. patsnap.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of environmentally benign and efficient synthetic methods for 2,6-diethyl-4-methylaniline and its derivatives is a key area of future research. Current industrial-scale syntheses often rely on multi-step processes that can be resource-intensive. oriprobe.com

One promising approach involves the Meerwein arylation reaction. A notable method utilizes the reaction of this compound with vinyl acetate (B1210297) to produce intermediates that can be further transformed. This route is advantageous due to its milder reaction conditions and avoidance of highly toxic or expensive catalysts. Another efficient method is the diazotization of this compound followed by coupling with diethyl malonate, which offers high yields and operates in a non-aqueous system, thereby reducing waste.

Research is also focusing on optimizing existing routes, such as the Sandmeyer reaction, to improve yield and industrial scalability. For instance, a validated process starting from this compound to produce 2,6-diethyl-4-methyl-bromobenzene, a key intermediate, followed by palladium-catalyzed coupling and hydrolysis has achieved a total yield of 71.8%. oriprobe.com

Future efforts will likely concentrate on:

Developing catalytic systems that minimize waste and utilize renewable resources.

Investigating one-pot syntheses to reduce the number of reaction and purification steps. mdpi.com

Development of Advanced Catalytic Systems for Derivatization

The functionalization of the this compound scaffold is crucial for creating new molecules with tailored properties. Advanced catalytic systems are at the forefront of this endeavor, enabling selective modifications of the aromatic ring and the amino group.

Recent advancements have seen the use of palladium catalysts for coupling reactions, such as in the synthesis of 2-(2,6-diethyl-4-methylphenyl)malononitrile (B1600512) from 2,6-diethyl-4-methyl-bromobenzene and malononitrile (B47326). Iron and cobalt complexes featuring bis(arylimino)pyridine ligands, where the aryl group is 2,6-diethyl-4-methylphenyl, have been synthesized and shown to be highly active catalysts for ethylene (B1197577) polymerization. mdpi.commdpi.com

Future research in this area is expected to focus on:

Catalyst Design: The design of novel ligands to fine-tune the activity and selectivity of metal catalysts for C-H activation and cross-coupling reactions.

Asymmetric Catalysis: The development of chiral catalysts to produce enantiomerically pure derivatives of this compound for applications in pharmaceuticals and agrochemicals.

Organocatalysis: The exploration of metal-free catalytic systems to promote reactions such as N-alkylation and other transformations, offering a more sustainable alternative to traditional metal-based catalysts. acs.org

Targeted Synthesis of Biologically Active Analogues

The structural motif of this compound is present in various biologically active compounds, making it an attractive scaffold for the design and synthesis of new therapeutic agents and agrochemicals. nbinno.com For instance, derivatives have shown potential as antimicrobial and anticancer agents.

The concept of molecular hybridization, which involves combining the this compound core with other pharmacologically active moieties, is a promising strategy to enhance biological effects and overcome drug resistance. mdpi.com The synthesis of quinazoline (B50416) analogues, for example, has been a fruitful area of research for developing new drugs. arabjchem.org

Future research will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to understand how different substituents influence biological activity.

Synthesis of Hybrid Molecules: Combining the this compound scaffold with other known bioactive fragments to create novel compounds with enhanced or synergistic effects. mdpi.com

Development of Prodrugs: Designing derivatives that can be metabolized in vivo to release the active form of the drug, potentially improving its pharmacokinetic profile.

Computational Design of New Functional Materials

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties of new materials and guiding their synthesis. For this compound, these methods can be used to design novel polymers and other functional materials with specific characteristics.

For example, computational fluid dynamics (CFD) has been used to model and optimize the continuous-flow synthesis of related compounds, ensuring efficient mixing and reaction conditions. polimi.it The steric and electronic properties of this compound can be computationally modeled to predict its influence on the performance of catalysts and the properties of resulting polymers.

Future research directions in this area include:

Virtual Screening: Using computational methods to screen libraries of virtual derivatives of this compound for desired properties, such as thermal stability, mechanical strength, or electronic conductivity.

Mechanism Elucidation: Employing quantum chemical calculations to understand the reaction mechanisms involved in the synthesis and derivatization of this compound, which can aid in the design of more efficient processes.

Materials Property Prediction: Developing accurate models to predict the bulk properties of polymers and other materials derived from this compound, accelerating the discovery of new high-performance materials.

In-depth Mechanistic Studies of Reactivity and Selectivity

A fundamental understanding of the reaction mechanisms governing the reactivity and selectivity of this compound is crucial for optimizing existing synthetic methods and developing new ones. Kinetic and mechanistic studies can provide valuable insights into the factors that control the outcome of a reaction.

For example, studies on the periodate (B1199274) oxidation of related anilines have elucidated the role of catalysts and the reaction intermediates, leading to the development of rate laws that describe the reaction kinetics. researchgate.net The steric hindrance provided by the two ethyl groups at the 2 and 6 positions significantly influences the reactivity of the aniline (B41778), a factor that is important in understanding its chemical behavior.

Future research will likely focus on:

Advanced Spectroscopic Techniques: Utilizing in-situ spectroscopic methods to monitor reactions in real-time and identify transient intermediates.

Isotope Labeling Studies: Employing isotopically labeled reactants to trace the pathways of atoms and unravel complex reaction mechanisms.

Computational Mechanistic Studies: Combining experimental data with high-level computational calculations to build detailed models of reaction transition states and energy profiles.

Integration with Flow Chemistry for Industrial Scale-Up

Flow chemistry offers several advantages over traditional batch processing for the industrial synthesis of chemicals, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. nih.goveuropa.eu The synthesis of diazonium salts from this compound, a potentially hazardous intermediate, has been successfully demonstrated using a continuous flow method, which mitigates the risks associated with its accumulation in a batch reactor. patsnap.compatsnap.com

The integration of flow chemistry for the production of this compound and its derivatives is a significant trend for industrial scale-up. This approach allows for the safe handling of hazardous reagents and intermediates and can lead to higher yields and purity. patsnap.com

Future research in this area will likely involve:

Multi-step Flow Synthesis: Developing integrated flow systems that can perform multiple reaction steps sequentially without the need for isolating intermediates. nih.gov

Process Analytical Technology (PAT): Incorporating real-time monitoring and control systems into flow reactors to ensure consistent product quality and optimize process parameters.

Scale-out Strategies: Designing modular flow systems that can be easily scaled up by adding more reactors in parallel to meet production demands.

常见问题

Q. What are the established synthetic routes for 2,6-Diethyl-4-methylaniline, and how can reaction conditions be optimized for academic research purposes?

Answer: A validated synthetic route involves the Sandmeyer reaction starting from this compound to produce 2,6-diethyl-4-methyl-bromobenzene, followed by palladium-catalyzed coupling with malononitrile. Hydrolysis of the resulting nitrile intermediate yields the target compound. Key optimizations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

- Temperature control : Maintaining 80–90°C during hydrolysis ensures complete conversion.

- Yield optimization : Total yield reaches 71.8% under optimized conditions .

Table 1: Key Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Sandmeyer reaction | NaNO₂, HBr, 0–5°C | 85% |

| Coupling reaction | Pd(PPh₃)₄, DMF, 120°C | 89% |

| Hydrolysis | H₂O, NaOH, 80–90°C | 92% |

Q. Which analytical techniques are most effective for quantifying this compound in biological and environmental samples?

Answer: Chromatographic methods are preferred due to the compound’s volatility and aromaticity:

- Gas Chromatography (GC) : Suitable for volatile derivatives; use polar capillary columns (e.g., DB-5) with FID detection.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm improve sensitivity.

- Method validation : Calibration curves (R² > 0.99), limit of detection (LOD < 0.1 ppm), and spike-recovery tests (90–110%) are critical .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

Answer:

- Mass Spectrometry (MS) : Molecular ion peak at m/z 163.26 confirms molecular weight. Fragmentation patterns identify substituent positions.

- ¹H NMR : Key signals include δ 2.2–2.4 ppm (methyl groups), δ 1.1–1.3 ppm (ethyl CH₃), and δ 6.5–7.0 ppm (aromatic protons).

- Data inconsistency resolution : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) to minimize shifts .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in experimental data during the synthesis of this compound derivatives?

Answer:

- Cross-validation : Compare NMR, MS, and elemental analysis data to confirm structural assignments.

- Reaction monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and side reactions.

- Computational modeling : Density Functional Theory (DFT) predicts plausible reaction pathways and byproducts .

Q. How can palladium-catalyzed coupling reactions be optimized for higher yields in derivative synthesis?

Answer:

Q. What role does this compound play in agrochemical research, particularly herbicide development?

Answer: The compound is a key intermediate in synthesizing pinoxaden, a grass herbicide. Its substitution pattern (ethyl and methyl groups) enhances lipophilicity, improving herbicidal activity. Reaction pathways include:

- Malononitrile coupling : Forms the core structure of pinoxaden.

- Hydrolysis : Converts nitrile groups to amides for bioactivity optimization .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- Toxicity : Classified as acute toxin (oral, dermal, inhalation; EC Hazard Code: Acute Tox. 4).

- Storage : Store in airtight containers at 2–30°C, away from oxidizers.

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Boiling point | 259.1°C (760 mmHg) |

| Vapor pressure | 0.0132 mmHg (25°C) |

| Density | 0.94 g/cm³ |

| Flash point | 111.7°C |

Methodological Challenges

Q. How can researchers address solubility issues when working with this compound in aqueous systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。